

"spectroscopic characterization of Furo[2,3-d]pyrimidin-4(3H)-one"

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Compound of Interest

Compound Name: **Furo[2,3-d]pyrimidin-4(3H)-one**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Furo[2,3-d]pyrimidin-4(3H)-one**

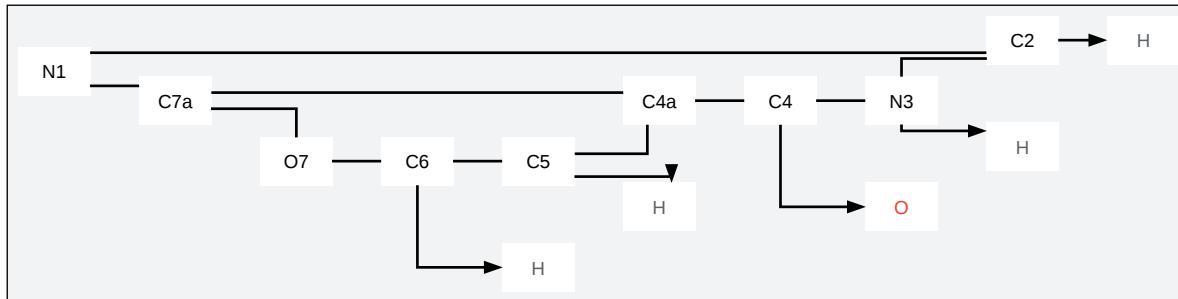
Authored by: A Senior Application Scientist Abstract

Furo[2,3-d]pyrimidines represent a vital class of heterocyclic compounds, structurally analogous to purines, granting them significant roles in medicinal chemistry and drug development.^{[1][2]} Their versatile biological activities, including potential as kinase inhibitors, necessitate unambiguous structural confirmation and purity assessment.^{[1][3]} This technical guide provides a comprehensive framework for the spectroscopic characterization of the core scaffold, **Furo[2,3-d]pyrimidin-4(3H)-one**. We delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure data integrity and accelerate research initiatives.

The Furo[2,3-d]pyrimidin-4(3H)-one Core Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. The **Furo[2,3-d]pyrimidin-4(3H)-one** scaffold consists of a furan ring fused to a pyrimidine ring, creating a bicyclic, heteroaromatic system. The "(3H)-one" nomenclature

indicates the presence of a carbonyl group at the C4 position and a proton on the N3 nitrogen, which is crucial for interpreting spectroscopic data, particularly N-H signals in IR and NMR.



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Figure 1: Molecular structure of **Euro[2,3-d]pyrimidin-4(3H)-one** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Euro[2,3-d]pyrimidin-4(3H)-one**, both ^1H and ^{13}C NMR provide definitive structural information. The interpretation of NMR spectra for heterocyclic compounds requires an understanding of electronic effects, such as ring currents and the influence of heteroatoms.[4][5][6]

^1H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d_6) is frequently used for this class of compounds as it effectively solubilizes the molecule and its labile N-H proton is readily observable and can be confirmed by D_2O exchange.[7] A high-field spectrometer (≥ 400 MHz) is recommended to resolve coupling patterns and achieve better signal dispersion.

Experimental Protocol: ^1H NMR

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of DMSO-d₆.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at ambient temperature.
- D₂O Exchange: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable N-H proton signal, which will disappear or significantly diminish.

Data Interpretation and Expected Signals: The aromatic and heteroaromatic protons are expected to resonate in the downfield region due to the deshielding effects of the ring system. The N-H proton of the pyrimidinone ring is typically observed as a broad singlet at a very downfield chemical shift.^[7]

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Rationale
N3-H	12.0 - 13.0	broad singlet (s)	Labile proton on an electronegative nitrogen within a conjugated system; confirmed by D_2O exchange. ^[7]
C2-H	8.0 - 8.5	singlet (s)	Proton on the pyrimidine ring, adjacent to two nitrogen atoms, leading to significant deshielding. ^[7]
C5-H or C6-H	7.0 - 8.0	doublet (d)	Protons on the furan ring, part of an aromatic system. Their exact shifts and coupling depend on the electronic environment.
C6-H or C5-H	6.5 - 7.5	doublet (d)	Protons on the furan ring, coupled to each other.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR, often acquired with proton decoupling, provides a single peak for each unique carbon atom. This allows for a direct count of non-equivalent carbons and gives insight into their electronic environment (e.g., sp^2 , sp^3 , carbonyl).

Experimental Protocol: ¹³C NMR

- Sample Preparation: Use the same sample prepared for ^{1H} NMR. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio.

- Data Acquisition: Record a proton-decoupled ^{13}C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument). A sufficient number of scans should be acquired to achieve adequate signal intensity.

Data Interpretation and Expected Signals: The chemical shifts are highly dependent on the hybridization and the proximity to electronegative atoms (N, O). The carbonyl carbon is the most downfield signal.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C4 (C=O)	155 - 175	Carbonyl carbon, highly deshielded due to the double bond to oxygen. ^[7]
C2, C4a, C7a	140 - 165	sp ² carbons in the pyrimidine and furan rings, adjacent to heteroatoms.
C5, C6	105 - 130	sp ² carbons of the furan moiety. ^[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups based on their vibrational frequencies. For **Furo[2,3-d]pyrimidin-4(3H)-one**, it provides direct evidence for the carbonyl (C=O) and amine (N-H) groups that define the molecule.

Causality Behind Experimental Choices: The solid-state KBr pellet method is a common and reliable way to obtain a high-quality spectrum for a crystalline solid, eliminating solvent interference.

Experimental Protocol: FT-IR (KBr Pellet)

- Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

- Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm^{-1} .

Data Interpretation and Expected Absorption Bands:

Vibrational Mode	Expected Frequency (cm^{-1})	Intensity	Rationale
N-H Stretch	3100 - 3200	Medium, Broad	Characteristic of N-H stretching in the pyrimidinone ring. [7] [8]
C-H Stretch (Aromatic)	3000 - 3100	Medium	Stretching vibrations of the C-H bonds on the furan and pyrimidine rings.
C=O Stretch (Amide)	1690 - 1720	Strong, Sharp	A key diagnostic peak for the carbonyl group in the pyrimidinone ring. [7] [9]
C=N / C=C Stretch	1550 - 1650	Medium-Strong	Overlapping stretching vibrations from the fused aromatic ring system. [7]
C-O-C Stretch	1050 - 1250	Strong	Asymmetric and symmetric stretching of the ether linkage in the furan ring. [10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, heterocyclic compounds, often yielding a strong signal for the protonated molecular ion $[M+H]^+$ with minimal fragmentation, which is ideal for confirming molecular weight.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition from the exact mass.

Data Interpretation:

- **Molecular Formula:** $C_6H_4N_2O_2$
- **Molecular Weight:** 136.03 g/mol
- **Expected Ion Peak (ESI+):** The primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 137.03.
- **HRMS:** An exact mass measurement of the $[M+H]^+$ ion should be within 5 ppm of the calculated value (137.0354) to confirm the elemental formula $C_6H_5N_2O_2$.
- **Fragmentation:** While ESI is soft, some fragmentation may occur. Common losses could include the loss of CO (28 Da) from the carbonyl group or fragmentation of the furan ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the molecule.

Causality Behind Experimental Choices: A polar protic solvent like ethanol is a good choice as it is transparent in the relevant UV range and can solubilize the compound.

Experimental Protocol: UV-Vis

- Sample Preparation: Prepare a dilute stock solution of the compound in spectroscopic grade ethanol. Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5.
- Data Acquisition: Record the absorption spectrum from approximately 200 to 500 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing pure ethanol as the reference.

Data Interpretation: The fused heteroaromatic system is expected to exhibit multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.[\[11\]](#) Based on related structures, absorption maxima (λ_{max}) can be expected in the range of 280-390 nm.[\[11\]](#)[\[12\]](#)

These bands are characteristic of the extensive conjugation present in the **Furo[2,3-d]pyrimidin-4(3H)-one** scaffold.

Integrated Analytical Workflow

No single technique provides complete structural proof. The strength of characterization lies in the integration of data from all spectroscopic methods. The workflow below illustrates a self-validating system for structural confirmation.

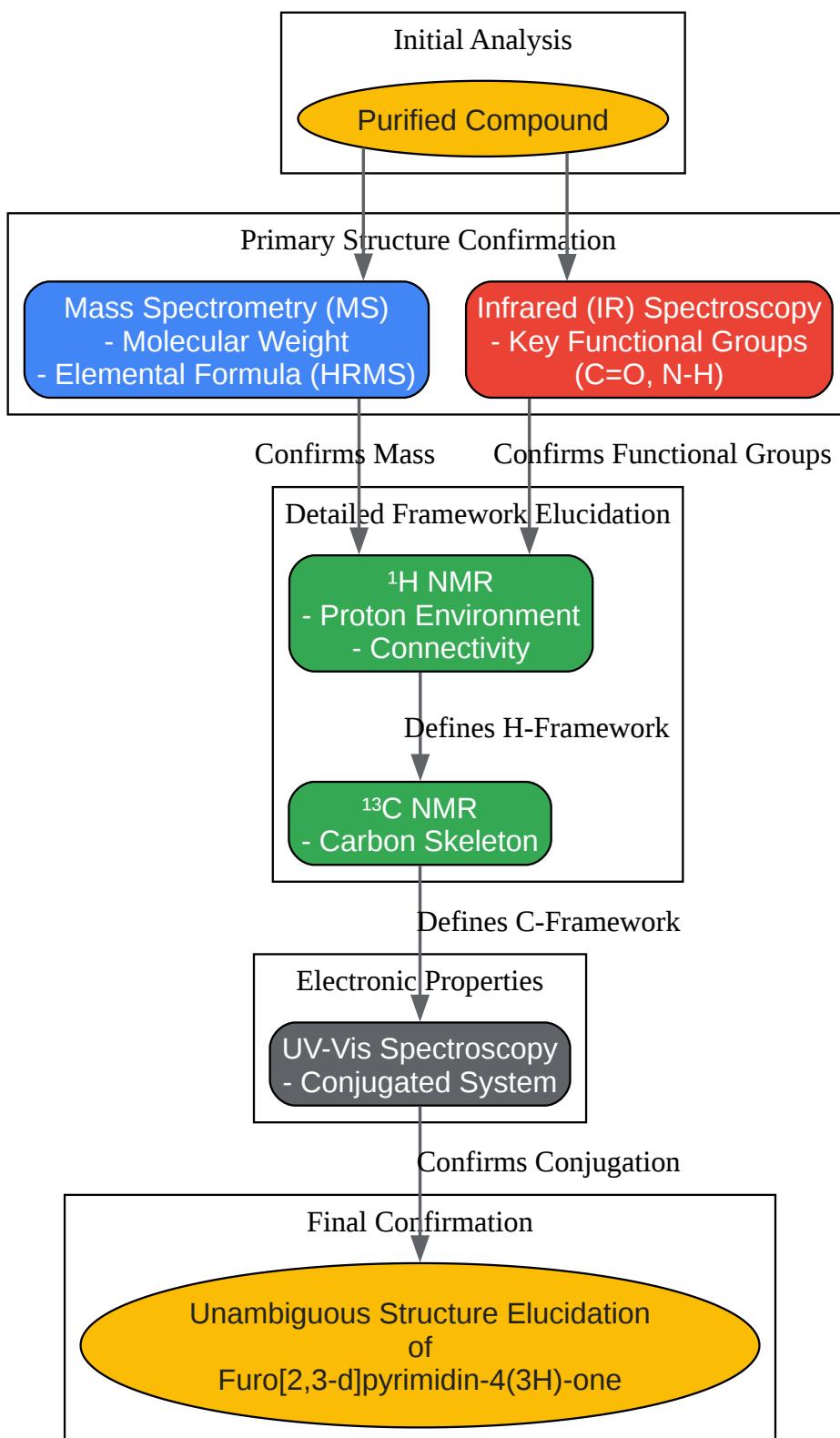
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Figure 2: Integrated workflow for the spectroscopic characterization of **Furo[2,3-d]pyrimidin-4(3H)-one**.

Conclusion

The spectroscopic characterization of **Furo[2,3-d]pyrimidin-4(3H)-one** is a systematic process that relies on the synergistic application of multiple analytical techniques. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the critical N-H and C=O functional groups, mass spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately establish the structure and purity of this important heterocyclic core, ensuring the integrity of their subsequent research in medicinal chemistry and drug discovery.

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